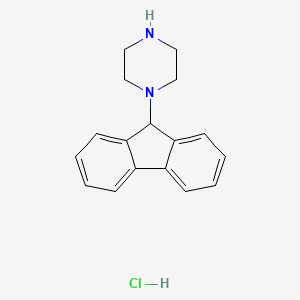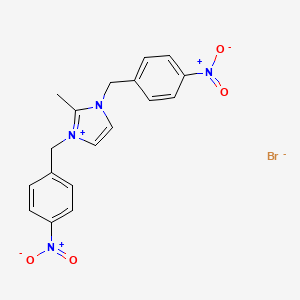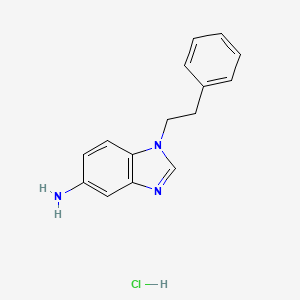![molecular formula C12H19Cl3N4O B6319857 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride CAS No. 1158433-00-1](/img/structure/B6319857.png)
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzimidazole core, which is further functionalized with an amine group. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloride molecules. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then subjected to a Mannich reaction, where formaldehyde and morpholine are introduced to form the morpholinomethyl group at the 2-position of the benzimidazole ring. The final step involves the introduction of the amine group at the 5-position, which can be achieved through various amination reactions. The compound is then converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step. The final product is purified through crystallization or chromatography techniques and is then converted to the trihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The compound may also interact with other proteins and nucleic acids, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholinomethyl)-1H-benzo[d]imidazole
- 5-Amino-2-(morpholinomethyl)-1H-benzo[d]imidazole
- 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine
Uniqueness
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is unique due to its specific combination of functional groups and its trihydrochloride salt form. This combination imparts distinct physicochemical properties, such as solubility and stability, which are advantageous for its use in various applications. Additionally, the presence of the morpholine ring and the benzimidazole core provides a versatile scaffold for further chemical modifications, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.3ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;;/h1-2,7H,3-6,8,13H2,(H,14,15);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCSQPQPQRBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B6319777.png)
amine hydrochloride](/img/structure/B6319782.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/structure/B6319812.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B6319826.png)




![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride](/img/structure/B6319865.png)
